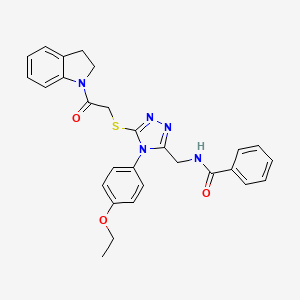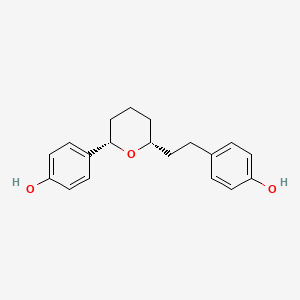
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran
Descripción general
Descripción
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It has gained attention in the scientific community due to its potential use in treating various diseases, including hypertension, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis of Diarylheptanoids
Enantioselective syntheses of diarylheptanoids, including the compound 2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran, have been successfully achieved. These syntheses involve key steps such as substrate selective hydrogenation and ring cleavage of tetrahydropyran ring (Yadav, Gyanchander, Bujaranipalli, & Das, 2015).
Compound Isolation from Endophytic Fungus
A related compound, 4-hydroxyphenethyl-2′-hydroxypropanoate, was isolated from the endophytic fungus of Cephalotaxus hainanensis. This highlights the potential of naturally occurring sources for such compounds (Lu et al., 2009).
Gas-Phase Pyrolysis Kinetics
Studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers related to 2H-pyranes were conducted. This research provides insights into the behavior of such compounds under thermal decomposition conditions (Álvarez-Aular et al., 2018).
Anti-inflammatory Constituents Study
A 2H-pyran-2-one derivative, structurally related to the compound , was isolated from Alpinia zerumbet and demonstrated potent inhibition against superoxide anion generation, indicating its potential for anti-inflammatory applications (Chen et al., 2017).
Undergraduate Organic Laboratory Projects
In an educational context, students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, providing a practical approach to understanding the chemical properties and synthesis techniques for such compounds (Dintzner et al., 2012).
Corrosion Inhibition Studies
Pyran derivatives have been investigated for their effectiveness in corrosion inhibition, demonstrating their potential use in material protection applications (Saranya et al., 2020).
Propiedades
IUPAC Name |
4-[2-[(2R,6S)-6-(4-hydroxyphenyl)oxan-2-yl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h4-5,7-12,18-21H,1-3,6,13H2/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVUGVMSODGGR-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H](C1)C2=CC=C(C=C2)O)CCC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2alpha-(4-Hydroxyphenyl)-6alpha-(4-hydroxyphenethyl)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



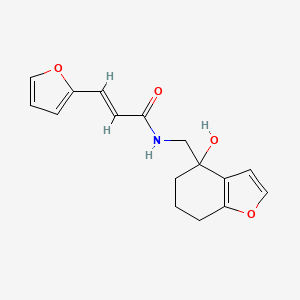
![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)
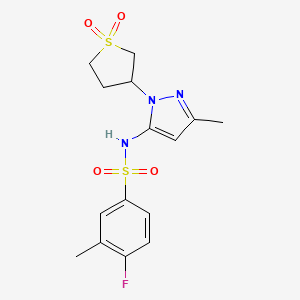

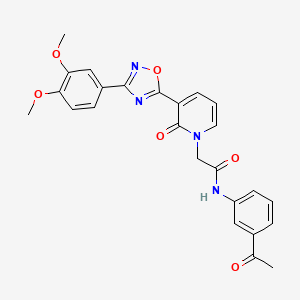
![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)
![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)
![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)
![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

